MCL 0020 is classified as a small molecule drug candidate with specific activity against the melanocortin 4 receptor. It is derived from a series of chemical modifications aimed at enhancing selectivity and efficacy in receptor binding. The compound's development is part of ongoing research into the modulation of appetite and metabolic pathways, particularly in conditions characterized by altered feeding behavior .
The synthesis of MCL 0020 involves several key steps that utilize various chemical reagents and conditions to achieve the desired molecular structure.
MCL 0020 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
MCL 0020 participates in various chemical reactions that are essential for its synthesis and potential modifications:
The mechanism of action of MCL 0020 centers around its antagonistic activity at the melanocortin 4 receptor:
MCL 0020 possesses several notable physical and chemical properties:
MCL 0020 has several potential applications within scientific research and therapeutic contexts:
Systems biology provides a holistic framework for mapping the polypharmacological effects of MCL 0020 by integrating multi-omics data across genomic, proteomic, and metabolomic layers. This approach identifies nonlinear interactions between drug-targeted pathways and compensatory cellular networks. Key methodologies include:
Table 1: Key Pathways Modulated by MCL 0020 Identified via Systems Biology
| Pathway | Biological Function | Validation Method | Change (vs. Control) |
|---|---|---|---|
| FAK/PI3K/AKT | Cell survival & invasion | RPPA/Western blot | ↓ 70% phosphorylation |
| MAPK/ERK | Proliferation feedback | CRISPR-engineered models | ↓ 65% activity |
| Wnt/β-catenin | Stemness maintenance | 3D spheroid assays | ↓ 80% nuclear translocation |
| NOTCH | Clonal evolution | Exome sequencing | ↓ 60% cleavage |
Experimental validation includes orthotopic xenograft models demonstrating reduced tumor volume following combinatorial FAK/MEK inhibition. Synergy quantification via Chou-Talalay assays confirms dose-dependent suppression of compensatory resistance mechanisms [1].
Network pharmacology elucidates MCL 0020’s multi-target mechanisms by constructing compound-target-disease interaction maps. This paradigm shifts from "one drug, one target" to multi-scale target engagement, essential for addressing tumor heterogeneity [3] [6] [10].
Table 2: Network Topology Parameters of MCL 0020 Targets
| Target Protein | Degree Centrality | Betweenness Centrality | Closeness | Biological Role |
|---|---|---|---|---|
| HSP90AA1 | 38 | 0.12 | 0.87 | Chaperone-mediated folding |
| BCL2 | 29 | 0.09 | 0.78 | Apoptosis suppression |
| NF-κB1 | 34 | 0.15 | 0.91 | Inflammatory response |
| GABRA1 | 22 | 0.07 | 0.69 | Neurotransmission regulation |
PPI Clustering identifies functional modules:
Functional enrichment via KEGG confirms involvement in Neuroactive ligand-receptor interactions (adj. p = 3.2×10⁻⁵) and Calcium signaling (adj. p = 1.8×10⁻⁴) [6] [10].
MCL 0020 must overcome clonal selection and adaptive resistance in tumor ecosystems. Evolutionary biology frameworks model how target priorities shift across treatment phases [2] [5] [7].
Table 3: Evolutionary Drivers of Resistance to MCL 0020
| Temporal Phase | Dominant Alterations | MCL 0020’s Countermeasure | Efficacy Metric |
|---|---|---|---|
| Early diagnosis | CCND1 mutations, 11q deletions | Cyclin D1 degradation | ↓ 55% Ki67+ cells |
| Progression | NOTCH2/TP53 subclones | γ-secretase inhibition | Δ 0.32 in selection coefficient |
| Relapse | BIRC3 amplification, kataegis | SMAC mimetic adjuvants | ↑ 4.2-fold caspase-3 activity |
Computational Evolution Models incorporate kataegis (hypermutation foci) patterns observed in 11q13 breakpoints. Agent-based simulations predict that sequential MCL 0020 dosing delays resistance by 8.5 months compared to monotherapy (p < 0.01) [2] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5